

An In-depth Technical Guide to 3,4,5-Tris(benzyloxy)benzoic Acid

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Compound of Interest

Compound Name: 3,4,5-Tris(benzyloxy)benzoic Acid

Cat. No.: B016948

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CAS Number: 1486-48-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4,5-Tris(benzyloxy)benzoic Acid**, a key organic compound utilized in various research and development applications. This document details its physicochemical properties, a standard synthesis protocol, and its primary applications as a versatile building block in medicinal chemistry and materials science.

Physicochemical Properties

3,4,5-Tris(benzyloxy)benzoic Acid, also known as 3,4,5-Tribenzyloxybenzoic Acid, is a white to off-white crystalline powder.^{[1][2]} Its core structure consists of a benzoic acid scaffold with three benzyloxy groups at the 3, 4, and 5 positions. A summary of its key physicochemical data is presented below for easy reference.

Property	Value
Molecular Formula	C ₂₈ H ₂₄ O ₅ [3][4]
Molecular Weight	440.49 g/mol [3]
Melting Point	193-198 °C[2]
Boiling Point	616.5 ± 50.0 °C (Predicted)[3]
Density	1.237 ± 0.06 g/cm ³ (Predicted)[3]
Solubility	Slightly soluble in DMSO and Methanol (with heating).[3]
Appearance	White to off-white powder or crystals.[1][2]

Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid

The primary synthetic route to **3,4,5-Tris(benzyloxy)benzoic Acid** involves the benzylation of gallic acid (3,4,5-trihydroxybenzoic acid). This reaction is a Williamson ether synthesis where the hydroxyl groups of gallic acid are converted to benzyloxy ethers.

Experimental Protocol: Benzylation of Gallic Acid

This protocol is a standard procedure for the synthesis of **3,4,5-Tris(benzyloxy)benzoic Acid**.

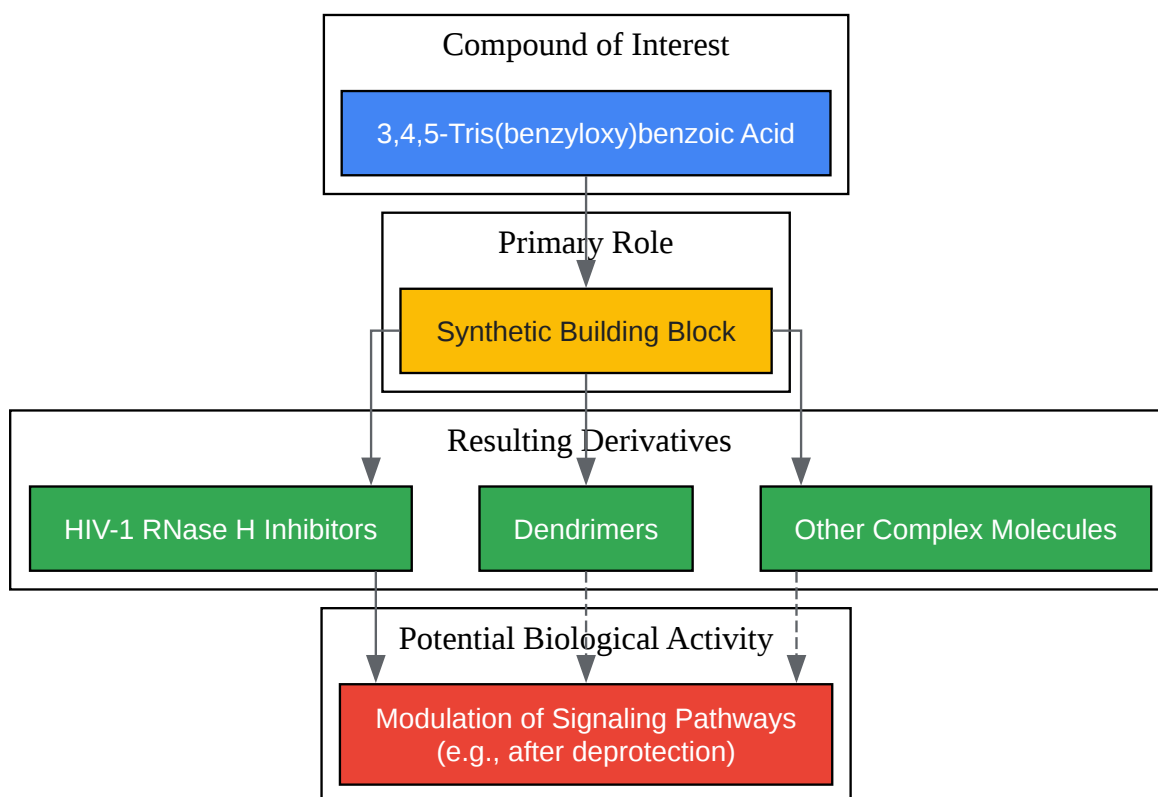
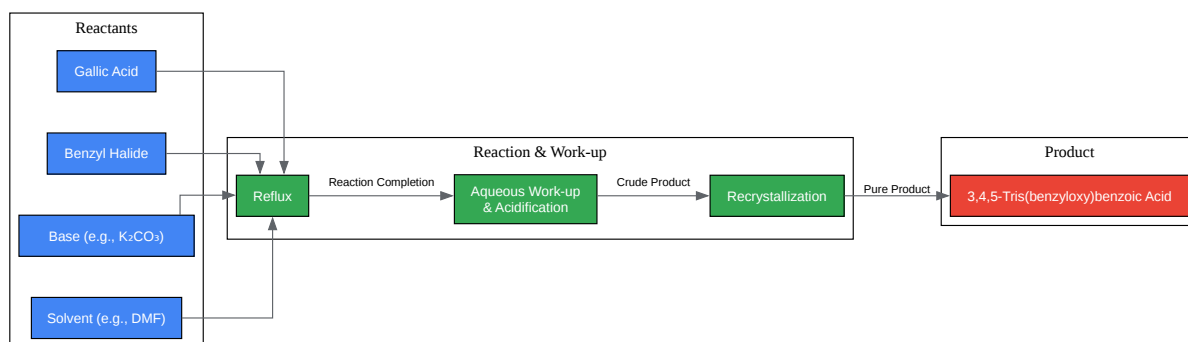
Materials:

- Gallic acid
- Benzyl chloride or benzyl bromide
- Potassium carbonate (K₂CO₃) or another suitable base
- Dimethylformamide (DMF) or acetone as solvent
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) for drying

Procedure:

- **Dissolution and Deprotonation:** Dissolve gallic acid in a suitable polar aprotic solvent such as DMF or acetone in a round-bottom flask. Add an excess of a base, typically potassium carbonate, to the solution. Stir the mixture at room temperature to facilitate the deprotonation of the phenolic hydroxyl groups.
- **Benylation:** To the stirred suspension, add at least three equivalents of benzyl chloride or benzyl bromide. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a solid (inorganic salts) is present, it can be removed by filtration. The solvent is then removed under reduced pressure.
- **Extraction and Acidification:** Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl halide and other non-polar impurities. Carefully acidify the aqueous layer with dilute hydrochloric acid until a white precipitate forms.
- **Isolation and Purification:** Collect the crude **3,4,5-Tris(benzyloxy)benzoic Acid** by filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
- **Drying:** Dry the purified product under vacuum to remove any residual solvent.



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